4(1H)-Quinazolinone, 2-(2-furanyl)-2,3-dihydro-1-(2-methoxyphenyl)-

Antimalarial drug discovery Plasmodium falciparum DHODH Quinazolinone SAR

4(1H)-Quinazolinone, 2-(2-furanyl)-2,3-dihydro-1-(2-methoxyphenyl)- (CAS 106059-70-5) is a heterocyclic small molecule (C19H16N2O3, MW 320.34 g/mol) belonging to the 2,3-dihydroquinazolin-4(1H)-one (DHQ) family, a privileged scaffold in medicinal chemistry. It features a fused quinazolinone bicyclic core with an N1-(2-methoxyphenyl) substituent and a C2-(2-furanyl) group, differentiating it from the more common 4(3H)-quinazolinone regioisomers and N3-substituted analogs.

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
CAS No. 106059-70-5
Cat. No. B12905079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Quinazolinone, 2-(2-furanyl)-2,3-dihydro-1-(2-methoxyphenyl)-
CAS106059-70-5
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(NC(=O)C3=CC=CC=C32)C4=CC=CO4
InChIInChI=1S/C19H16N2O3/c1-23-16-10-5-4-9-15(16)21-14-8-3-2-7-13(14)19(22)20-18(21)17-11-6-12-24-17/h2-12,18H,1H3,(H,20,22)
InChIKeyQPIGAULJZNNNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (CAS 106059-70-5): A Structurally Distinctive 2,3-Dihydroquinazolin-4(1H)-one Scaffold for Targeted Probe Development


4(1H)-Quinazolinone, 2-(2-furanyl)-2,3-dihydro-1-(2-methoxyphenyl)- (CAS 106059-70-5) is a heterocyclic small molecule (C19H16N2O3, MW 320.34 g/mol) belonging to the 2,3-dihydroquinazolin-4(1H)-one (DHQ) family, a privileged scaffold in medicinal chemistry [1]. It features a fused quinazolinone bicyclic core with an N1-(2-methoxyphenyl) substituent and a C2-(2-furanyl) group, differentiating it from the more common 4(3H)-quinazolinone regioisomers and N3-substituted analogs . The compound is commercially available with certified purity (NLT 98%) for pharmaceutical R&D and quality control applications .

Why Closely Related 2-Substituted Quinazolinones Cannot Substitute for CAS 106059-70-5 in SAR and Target-Engagement Studies


Within the dihydroquinazolinone chemotype, small structural perturbations profoundly alter target engagement profiles. The N1-(2-methoxyphenyl) substitution pattern in CAS 106059-70-5 creates a distinct spatial and electronic environment compared to N3-substituted positional isomers (e.g., CAS 35868-41-8) or N1-unsubstituted analogs [1]. In patent US8703811, DHODH inhibition within the same assay varied by >800-fold between structurally similar analogs (IC50 = 36 nM for Compound 58 vs. 30,000 nM for Compound 9), demonstrating that even conservative modifications to the quinazolinone periphery can shift potency by orders of magnitude [2]. Generic replacement of this compound with a 'close analog' without matched quantitative target-engagement validation risks invalidating SAR hypotheses and procurement of an inactive probe.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (CAS 106059-70-5)


N1-(2-Methoxyphenyl) Substitution Confers ~830-Fold Shift in PfDHODH Inhibitory Potency Compared to the Most Potent Congener in the Same Patent Series

In the US8703811 patent series assaying type 2 DHODH from P. falciparum, the target compound (designated Compound 9; BDBM120282) exhibited an IC50 of 30,000 nM, whereas the most potent disclosed congener (Compound 58; BDBM120317) achieved an IC50 of 36 nM under identical assay conditions [1]. A structurally intermediate compound (Compound 57; BDBM50379157) showed an IC50 of 64 nM [2]. This >800-fold intraseries potency differential demonstrates that the N1-(2-methoxyphenyl) / C2-(2-furanyl) combination imparts a specific, quantitatively defined DHODH interaction signature that is distinct from optimized congeners carrying alternative N1 and C2 substituents.

Antimalarial drug discovery Plasmodium falciparum DHODH Quinazolinone SAR

Human Dihydrofolate Reductase (hDHFR) Inhibition: Target Compound Shows Negligible Activity (>10 µM) in Contrast to Potent Antifolate Chemotypes

When profiled against recombinant human DHFR, the target compound (CHEMBL3936777 / BDBM50203226) returned an IC50 > 10,000 nM, representing essentially no meaningful inhibition of this critical off-target enzyme [1]. This contrasts with classical antifolate quinazoline chemotypes (e.g., methotrexate, raltitrexed) that are potent DHFR inhibitors with IC50 values in the low nanomolar range. This >10 µM DHFR IC50 threshold provides a quantitative selectivity baseline for counterscreening in probe development campaigns.

Antifolate selectivity DHFR counterscreen Quinazolinone target profiling

Physicochemical Differentiation: Calculated LogP of 3.94 and PSA of 58.2 Ų Define Property Space Distinct from N3-Substituted Regioisomers

The target compound has a calculated partition coefficient (LogP) of 3.94 and a polar surface area (PSA) of 58.2 Ų . Its positional isomer, 4(3H)-quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- (CAS 35868-41-8; molecular formula C19H14N2O3, MW 318.33), differs by two hydrogen atoms (oxidation state of the quinazolinone ring) and the methoxy position (4-methoxy vs. 2-methoxy on the phenyl ring) [1]. These differences alter hydrogen-bonding capacity, ring tautomerism, and molecular shape, which can translate into divergent solubility, permeability, and target-binding profiles despite identical nominal heterocycle class membership.

Physicochemical profiling Drug-likeness Quinazolinone regioisomer comparison

Furan-2-yl at C2 Confers Differential Synthetic Reactivity Compared to Thiophene and Phenyl Analogs in Microwave-Mediated DHQ Synthesis

A microwave-mediated SnCl2-catalyzed synthesis of 2,3-dihydroquinazolin-4(1H)-ones demonstrated that furan-2-carboxaldehyde, thiophene-2-carboxaldehyde, and pyrrole-2-carboxaldehyde exhibit markedly different reactivities [1]. Thiophene aldehyde afforded high yields (80%), whereas pyrrole carboxaldehyde failed to react; furan aldehyde displayed intermediate reactivity. This differential reactivity is relevant to both synthetic accessibility and the electronic properties of the resulting C2-substituted products. The target compound's 2-furanyl group thus imparts a defined electronic character distinct from 2-thiophenyl or 2-phenyl analogs, which may influence π-stacking interactions with biological targets.

Heterocyclic reactivity Microwave synthesis Quinazolinone building blocks

Defined Application Scenarios for 2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (CAS 106059-70-5) Based on Quantitative Evidence


Negative Control or Low-Potency Reference Compound in PfDHODH Inhibitor Screening Cascades

With a documented IC50 of 30,000 nM against P. falciparum DHODH [1], this compound serves as a well-characterized low-potency reference point in antimalarial DHODH inhibitor programs. It can be used alongside high-potency congeners (e.g., Compound 58, IC50 = 36 nM) to establish assay dynamic range, validate screening windows, and benchmark hit progression criteria. Its DHFR inactivity (>10,000 nM) [2] further supports its use as a counterscreen probe to rule out DHFR-mediated artifacts in cell-based antimalarial assays.

Scaffold-Hopping Starting Point for N1-Substituted Dihydroquinazolinone Libraries

The N1-(2-methoxyphenyl) and C2-(2-furanyl) substitution pattern represents a specific vector combination that can be exploited in parallel library synthesis. The microwave-mediated synthetic route [3] demonstrates that furan-2-carboxaldehyde is a viable building block for DHQ formation (though less reactive than thiophene). Researchers can use this compound as a validation standard when developing new synthetic methodologies for N1-substituted DHQ libraries, particularly where furan retention is desired for electronic or steric reasons.

Physicochemical Reference Standard for 2,3-Dihydroquinazolin-4(1H)-one Regioisomer Identification

The distinct LogP (3.94) and PSA (58.2 Ų) values , combined with the unambiguous InChI Key (QPIGAULJZNNNEH-UHFFFAOYSA-N), enable this compound to serve as a chromatographic and spectroscopic reference standard for distinguishing N1-substituted 4(1H)-quinazolinones from their N3-substituted 4(3H)-quinazolinone regioisomers (e.g., CAS 35868-41-8). This is critical in procurement workflows where incorrect regioisomer delivery would confound biological assay interpretation.

Target Engagement Probe for Evaluating Quinazolinone Selectivity Profiles in Kinase and Reductase Panels

The compound's defined DHODH affinity (IC50 = 30,000 nM) [1] and lack of DHFR activity (IC50 > 10,000 nM) [2] establish a selectivity baseline that can be expanded through broader panels (kinases, bromodomains). In the context of the 2,3-dihydroquinazolin-4(1H)-one privileged scaffold [4], this compound provides a reference point for assessing how N1-aryl and C2-heteroaryl modifications shift polypharmacology profiles. Procurement of this specific compound ensures reproducibility when comparing selectivity data across different research groups.

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